molecular formula C11H7Cl2N3O2S B2496200 5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE CAS No. 712307-90-9

5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B2496200
CAS No.: 712307-90-9
M. Wt: 316.16
InChI Key: FZAPFNIJSUXOHD-UHFFFAOYSA-N
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Description

5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an amino group, and a sulfanylidene diazinane core. Its molecular formula is C11H7Cl2N3O2S, and it has a molecular weight of 316.1632 g/mol .

Preparation Methods

The synthesis of 5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of 3,5-dichloroaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then reacted with a thiourea derivative under acidic conditions to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives

Scientific Research Applications

5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 5-{[(3,5-dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H6Cl2N2O2SC_{10}H_{6}Cl_{2}N_{2}O_{2}S, and it has a molecular weight of approximately 305.19 g/mol. The structure features a diazine core with a sulfanylidene group and a dichlorophenyl substituent, which is crucial for its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC10H6Cl2N2O2SC_{10}H_{6}Cl_{2}N_{2}O_{2}S
Molecular Weight305.19 g/mol
Functional GroupsDiazine, sulfanylidene, dichlorophenyl

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds structurally related to 5-{[(3,5-dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione . For instance, thiourea derivatives have demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA Gyrase : Similar compounds have shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Interaction with Enzymes : The compound likely interacts with key enzymes involved in metabolic pathways, contributing to its antimicrobial efficacy.

Non-Hemolytic Properties

Research indicates that the compound exhibits non-hemolytic and non-toxic effects on human blood cells. This is particularly relevant for therapeutic applications where safety profiles are critical .

Study on Antimicrobial Efficacy

A study conducted on various thiourea derivatives demonstrated that compounds with similar structural features to 5-{[(3,5-dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione showed remarkable antimicrobial activities. The study utilized hemolysis assays to confirm the safety of these compounds on human erythrocytes while assessing their efficacy against bacterial strains .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound with target enzymes. These studies reveal that the compound can effectively bind to active sites of bacterial enzymes, suggesting a plausible mechanism for its antimicrobial activity .

Properties

IUPAC Name

5-[(3,5-dichlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O2S/c12-5-1-6(13)3-7(2-5)14-4-8-9(17)15-11(19)16-10(8)18/h1-4H,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTYYLUAJWZDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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